3-Dimethylaminocarbonyl-azetidin

Übersicht

Beschreibung

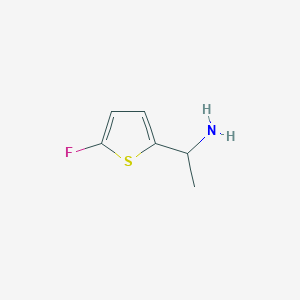

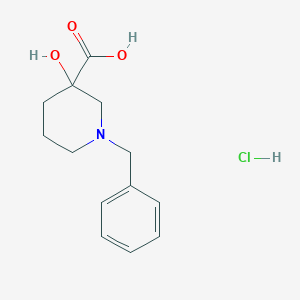

Azetidin-3-yl dimethylcarbamate is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Azetidin-3-yl dimethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl dimethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese neuer heterocyclischer Verbindungen

3-Dimethylaminocarbonyl-azetidin spielt eine entscheidende Rolle bei der Synthese neuer heterocyclischer Verbindungen. Es wird zur Herstellung neuer heterocyclischer Aminosäurederivate verwendet, die Azetidinringe enthalten . Die Ausgangsverbindung (N-Boc-azetidin-3-yliden)acetat wird aus (N-Boc)azetidin-3-on durch die DBU-katalysierte Horner–Wadsworth–Emmons-Reaktion gewonnen, gefolgt von einer Aza-Michael-Addition mit NH-Heterocyclen, um die gewünschten funktionalisierten 3-substituierten 3-(Acetoxymethyl)azetidine zu erhalten .

Krebsforschung

Derivate von this compound wurden synthetisiert und auf ihre potenzielle Antikrebsaktivität untersucht . Diese Derivate wurden unter Ausnutzung des großen biologischen Potenzials des 1,3,4-Oxadiazol-/Thiadiazolrings hergestellt . Die neu synthetisierten Konjugate wurden auf ihr antikanzerotisches Potenzial mithilfe von MCF-7-Zelllinien untersucht .

Antimikrobielle Forschung

Neben der Krebsforschung wurden Derivate von this compound auch auf ihre antimikrobiellen Eigenschaften untersucht . Die Derivate wurden hergestellt und auf ihr Potenzial getestet, das Wachstum verschiedener Arten von Bakterien und Pilzen zu hemmen .

Antioxidative Forschung

Es wurden auch Forschungsarbeiten durchgeführt, um das antioxidative Potenzial von Derivaten von this compound zu bewerten . Antioxidantien spielen eine entscheidende Rolle beim Schutz des Körpers vor Schäden, die durch schädliche Moleküle namens freie Radikale verursacht werden .

Wirkmechanismus

Target of Action

Azetidin-3-yl dimethylcarbamate is a derivative of azetidinone . Azetidinones are known for their wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities . They are potent mechanism-based inhibitors of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . Therefore, these enzymes can be considered as the primary targets of Azetidin-3-yl dimethylcarbamate.

Mode of Action

Azetidinones, in general, are known to inhibit their target enzymes, which leads to various biological effects .

Biochemical Pathways

Given the wide range of biological activities exhibited by azetidinones, it can be inferred that multiple biochemical pathways might be affected .

Pharmacokinetics

The molecular weight of azetidin-3-yl dimethylcarbamate is 18063 , which is within the optimal range for oral bioavailability

Result of Action

Given the wide range of biological activities exhibited by azetidinones, it can be inferred that the compound might have multiple effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

Azetidin-3-yl dimethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, azetidin-3-yl dimethylcarbamate increases the levels of acetylcholine in synaptic clefts, leading to prolonged neurotransmission. This interaction is characterized by the formation of a covalent bond between the carbamate group of the compound and the serine residue in the active site of the enzyme .

Cellular Effects

The effects of azetidin-3-yl dimethylcarbamate on various cell types and cellular processes are profound. In neuronal cells, the increased levels of acetylcholine due to acetylcholinesterase inhibition can enhance synaptic transmission and improve cognitive functions. Excessive accumulation of acetylcholine can lead to overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, convulsions, and even paralysis. In non-neuronal cells, azetidin-3-yl dimethylcarbamate can affect cellular metabolism by altering the balance of acetylcholine, which is involved in various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of azetidin-3-yl dimethylcarbamate involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable carbamylated enzyme complex. This prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. The binding interaction is primarily driven by the formation of a covalent bond between the carbamate group of azetidin-3-yl dimethylcarbamate and the serine residue in the active site of acetylcholinesterase. This covalent modification results in the irreversible inhibition of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of azetidin-3-yl dimethylcarbamate can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of dimethylamine and azetidin-3-ol. Long-term exposure to azetidin-3-yl dimethylcarbamate can result in sustained inhibition of acetylcholinesterase, which may lead to prolonged cholinergic effects. In in vitro studies, the compound has been shown to maintain its inhibitory activity for several hours, while in in vivo studies, the effects can last for several days depending on the dosage and route of administration .

Dosage Effects in Animal Models

The effects of azetidin-3-yl dimethylcarbamate vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and improve memory retention by increasing acetylcholine levels. At higher doses, it can cause toxic effects such as muscle twitching, convulsions, and respiratory distress. The threshold for these adverse effects depends on the species and the route of administration. In rodent models, doses above 10 mg/kg have been associated with significant toxicity, while lower doses (1-5 mg/kg) have shown beneficial effects on cognitive functions .

Metabolic Pathways

Azetidin-3-yl dimethylcarbamate is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase. The compound is metabolized by hydrolysis, resulting in the formation of dimethylamine and azetidin-3-ol. These metabolites can be further processed by liver enzymes and excreted in the urine. The inhibition of acetylcholinesterase by azetidin-3-yl dimethylcarbamate can also affect other metabolic pathways that involve acetylcholine, such as those related to energy production and neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, azetidin-3-yl dimethylcarbamate is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is also distributed to peripheral tissues, where it can interact with acetylcholinesterase in non-neuronal cells. The distribution of azetidin-3-yl dimethylcarbamate is influenced by its lipophilicity and its ability to bind to plasma proteins .

Subcellular Localization

Azetidin-3-yl dimethylcarbamate is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its effects on acetylcholinesterase can influence the activity of other enzymes and proteins within the cytoplasm, leading to changes in cellular metabolism and signaling pathways .

Eigenschaften

IUPAC Name |

azetidin-3-yl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8(2)6(9)10-5-3-7-4-5/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWJBRITXFDOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1442928.png)

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)

![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)